1-(4-bromophenyl)-5-fluoro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-5-fluoropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYZKZYTZULOFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of 1 4 Bromophenyl 5 Fluoro 1h Pyrazole
The specific properties of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole are defined by its unique molecular structure, which combines a pyrazole (B372694) core with a bromophenyl group at the N1 position and a fluorine atom at the C5 position. While extensive experimental data is not widely published, key identifiers and calculated properties are available.
Below is a table summarizing the known properties of the compound.
| Property | Value |
| CAS Number | 1784989-21-4 sigmaaldrich.comresearchgate.net |
| Molecular Formula | C₉H₆BrFN₂ |
| Molecular Weight | 241.06 g/mol sigmaaldrich.comresearchgate.net |
| Appearance | Not specified in literature |
| Melting Point | Not specified in literature |
| Boiling Point | Not specified in literature |
| Solubility | Not specified in literature |
Synthesis and Manufacturing of 1 4 Bromophenyl 5 Fluoro 1h Pyrazole
A specific, documented industrial or laboratory synthesis for 1-(4-bromophenyl)-5-fluoro-1H-pyrazole is not detailed in readily available scientific literature. However, its structure lends itself to established synthetic strategies for creating 1-aryl-5-fluoropyrazoles. A plausible approach would be the direct fluorination of a 1-(4-bromophenyl)-1H-pyrazole precursor. This method involves the deprotonation of the pyrazole (B372694) ring at the 5-position using a strong base, followed by quenching the resulting anion with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). olemiss.edusigmaaldrich.com
Another general strategy involves palladium-catalyzed C-H bond fluorination, which can selectively introduce a fluorine atom onto an arylpyrazole scaffold. acs.org The synthesis would likely start with precursor materials that are readily available.
The table below lists the likely precursors for a potential synthesis.
| Precursor Compound | Role in Synthesis |
| 1-(4-bromophenyl)-1H-pyrazole | The direct substrate for fluorination |
| 4-bromophenylhydrazine | A key building block for creating the pyrazole ring |
| A fluorinated C3 synthon | A building block used in cyclocondensation reactions |
| N-fluorobenzenesulfonimide (NFSI) | An electrophilic fluorinating agent |
Research Applications of 1 4 Bromophenyl 5 Fluoro 1h Pyrazole
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole (B372694) Core
The pyrazole ring possesses a distinct aromatic character, which allows it to participate in substitution reactions. The regioselectivity of these reactions is heavily influenced by the electronic properties of the ring nitrogens and the attached substituents.
Electrophilic Aromatic Substitution : In a typical pyrazole ring, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack (e.g., nitration, halogenation, sulfonation). researchgate.net However, in the this compound scaffold, the reactivity is modulated. The fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect, which deactivates the entire pyrazole ring towards electrophilic substitution. While direct electrophilic fluorination of pyrazoles is known to be challenging due to the high reactivity of the ring and the oxidative nature of fluorinating agents, the existing fluorine atom in this scaffold makes further electrophilic attack even less favorable. acs.org Any potential electrophilic substitution would still be strongly directed to the C4 position, but would require more forcing conditions compared to an unsubstituted pyrazole.
Nucleophilic Aromatic Substitution : The presence of electronegative nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack and conversely makes them more susceptible to nucleophilic attack. researchgate.net The fluorine atom at C5, being a good leaving group under certain conditions and further activating the position through its inductive effect, makes this site a potential target for nucleophilic aromatic substitution (SNAr). This reaction, however, typically requires strong nucleophiles and potentially harsh reaction conditions due to the relative stability of the C-F bond.
Palladium-Catalyzed Cross-Coupling Transformations of the Bromophenyl Moiety
The 4-bromophenyl group is a key functional handle for molecular elaboration, serving as an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. jocpr.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The reactivity of the aryl bromide allows for selective modification of the phenyl ring without affecting the fluoropyrazole core.
Common transformations include:
Suzuki-Miyaura Coupling : Reaction with aryl or vinyl boronic acids or esters to form biaryl or aryl-vinyl structures. This is one of the most widely used methods for C-C bond formation. jocpr.commdpi.com
Heck Reaction : Coupling with alkenes to introduce vinyl substituents. jocpr.com
Sonogashira Coupling : Reaction with terminal alkynes to form aryl-alkyne derivatives.
Buchwald-Hartwig Amination : Coupling with primary or secondary amines to create arylamine derivatives. nih.gov
Stille Coupling : Reaction with organostannanes, such as the coupling of aryl iodides with 5-tributylstannyl-4-fluoropyrazole, which demonstrates the utility of these reactions on similar scaffolds. rsc.org
These transformations enable the introduction of a vast diversity of substituents at the para-position of the phenyl ring, significantly expanding the chemical space accessible from the parent scaffold.
Functional Group Interconversions of the Fluorine and Bromine Substituents
The two halogen atoms on the this compound scaffold exhibit vastly different reactivities, which is a key feature for selective chemical manipulation.
Bromine Substituent : The C(sp²)-Br bond on the phenyl ring is significantly more reactive than the C(sp²)-F bond on the pyrazole ring. As detailed in the previous section, it readily participates in palladium-catalyzed cross-coupling reactions. It can also be converted into an organometallic species (e.g., Grignard or organolithium reagent) via metal-halogen exchange, which can then react with various electrophiles.
Fluorine Substituent : The C-F bond is the strongest single bond to carbon, rendering the fluorine atom on the pyrazole ring largely unreactive under typical synthetic conditions. Its replacement via nucleophilic aromatic substitution is challenging and requires highly activated substrates or very harsh conditions. This inertness is often exploited in medicinal chemistry to block metabolic pathways or fine-tune electronic properties without introducing a point of degradation. Therefore, for this scaffold, the fluorine atom is generally considered a stable substituent rather than a functional group for interconversion. olemiss.edu
Cycloaddition Reactions and Annulation Pathways Involving the Pyrazole System
The aromatic nature of the 1H-pyrazole ring makes it a poor participant in cycloaddition reactions, as this would require the disruption of its stable aromatic sextet. However, cycloaddition reactions are a primary method for the synthesis of the pyrazole ring itself, most notably through the [3+2] cycloaddition (Huisgen cycloaddition) of a 1,3-dipole (like a nitrile imine) with a dipolarophile (an alkene or alkyne). nih.govnih.govresearchgate.net
While the core of this compound is unreactive in cycloadditions, related pyrazole systems display interesting reactivity:
4H-Pyrazoles : Non-aromatic 4H-pyrazoles, particularly those with electron-withdrawing fluoro substituents, are highly reactive dienes in Diels-Alder reactions. mit.edumdpi.com This highlights how the oxidation state and substitution pattern of the pyrazole ring dramatically alter its chemical behavior.
Annulation pathways , or the construction of a new ring fused to the existing scaffold, would typically proceed via functional groups introduced onto the molecule. For example, a derivative synthesized via a Sonogashira coupling on the bromophenyl moiety could undergo a subsequent intramolecular cyclization to build a new fused ring system.
Derivatization and Scaffold Decoration Strategies for this compound
The strategic decoration of the this compound scaffold involves leveraging the distinct reactivity of its different components. The primary and most versatile approach is the functionalization of the bromophenyl ring, while modification of the pyrazole core is more challenging but possible.
Key Derivatization Strategies:
Modification of the Phenyl Ring : This is achieved almost exclusively through palladium-catalyzed cross-coupling reactions at the bromine position, as described in section 3.2. This allows for the introduction of diverse aryl, alkyl, vinyl, alkynyl, and amino groups.
Modification of the Pyrazole Ring :
C-H Functionalization : Direct C-H activation at the C3 or C4 position is a modern strategy to introduce new substituents. While challenging, transition-metal-catalyzed methods have been developed for the C-H functionalization of related pyrazole systems and could potentially be applied here. researchgate.netnih.gov
Lithiation/Electrophilic Quench : Deprotonation of the pyrazole ring at the C3 position with a strong base (e.g., n-BuLi), followed by quenching with an electrophile, could be a viable, albeit potentially low-yielding, strategy for introducing substituents. The regioselectivity would need to be carefully controlled.
Stability and Degradation Pathways Under Various Chemical Conditions
The this compound scaffold is expected to be a chemically robust molecule, a characteristic attributed to its aromatic heterocyclic core and strong C-F bond.
pH Stability : Pyrazoles are generally stable across a wide pH range. As a weak base, the pyrazole ring can be protonated under strongly acidic conditions, but this does not typically lead to ring degradation. It is also stable to basic conditions.
Redox Stability : The pyrazole ring is resistant to many common oxidizing and reducing agents. The most susceptible part of the molecule to reduction would be the C-Br bond, which can undergo reductive dehalogenation under certain conditions (e.g., catalytic hydrogenation).
Metabolic Stability : In a biological context, the C-F bond is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This is a primary reason for the incorporation of fluorine into pharmaceutical candidates. olemiss.edu
Conformational Analysis and Molecular Geometries
In related N-aryl pyrazole structures, such as 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the N-bound phenyl ring is often not coplanar with the central heterocycle. nih.gov For instance, in this dihydropyrazole analog, the dihedral angle between the N-bound phenyl ring and the pyrazole ring is 7.73 (13)°. nih.gov Similarly, in 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the phenyl ring at N1 forms a dihedral angle of 7.44 (17)° with the pyrazole ring. nih.gov While these examples are non-aromatic dihydropyrazoles, they suggest that in this compound, a significant twist between the two rings is likely, influenced by steric hindrance and electronic interactions between the ortho hydrogens of the phenyl ring and the substituents on the pyrazole ring. This non-planar conformation can be crucial for fitting into specific binding pockets of target proteins.
Table 1: Dihedral Angles in Related Aryl-Pyrazoline Structures
| Compound | Rings Forming Dihedral Angle | Dihedral Angle (°) | Reference |
| 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | N-phenyl ring and Pyrazole ring | 7.73 (13) | nih.gov |
| 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | N-phenyl ring and Pyrazole ring | 7.44 (17) | nih.gov |
| 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Bromo-substituted phenyl ring and Pyrazole ring | 77.19 (16) | nih.gov |
Impact of the 4-Bromophenyl Substituent at N1 on Biological Interaction Potential
The 4-bromophenyl group at the N1 position significantly influences the molecule's biological activity through several mechanisms. Substitution at the N1 position of the pyrazole ring is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. orientjchem.orgresearchgate.net
Electronic Effects: The bromine atom is an electron-withdrawing group due to its inductive effect, which can modulate the electron density of the entire molecule. This alteration of the electronic landscape affects the molecule's ability to participate in non-covalent interactions. The presence of electron-withdrawing groups on aryl substituents has been shown to be important for the potency of some biologically active pyrazoles. nih.gov
Halogen Bonding: A key feature of the bromo substituent is its ability to act as a halogen bond donor. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site, such as an oxygen or nitrogen atom on a biological target. This interaction can be highly directional and contribute significantly to binding affinity and selectivity.
Hydrophobic and Steric Interactions: The phenyl ring itself provides a large, hydrophobic surface that can engage in van der Waals and π-π stacking interactions with hydrophobic pockets in a receptor. The position and nature of the substituent on this ring are critical. The bromine atom at the para position extends the hydrophobic surface and can influence the orientation of the phenyl ring within a binding site.
Influence of the 5-Fluoro Substituent on Electronic and Steric Properties
The introduction of a fluorine atom at the C5 position of the pyrazole ring is a strategic modification that leverages the unique properties of fluorine in medicinal chemistry. researchgate.netbenthamscience.comingentaconnect.com
Minimal Steric Hindrance: Fluorine is the smallest of the halogens, with a van der Waals radius similar to that of a hydrogen atom. benthamscience.combenthamdirect.com Consequently, replacing a hydrogen atom with fluorine at the C5 position causes minimal steric perturbation, allowing the modified molecule to retain access to the same binding sites as its non-fluorinated counterpart. researchgate.netingentaconnect.com
Potent Electronic Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. olemiss.edu This significantly alters the electronic properties of the pyrazole ring, affecting its pKa and the reactivity of the adjacent nitrogen atoms. nih.gov This can enhance binding affinity by modifying the strength of hydrogen bonds or other electrostatic interactions with a target protein. benthamdirect.com For instance, the inclusion of fluorine can increase lipophilicity, which may enhance membrane permeability and hydrophobic interactions within a binding pocket. benthamscience.comingentaconnect.comnih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. olemiss.edunih.gov Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the metabolic stability and bioavailability of the compound.
Positional Effects of Substituents on the Pyrazole Ring System
The specific placement of substituents on the pyrazole ring is crucial for determining biological activity, as different positions have distinct roles in molecular recognition. researchgate.net The substitution pattern of this compound places key functional groups at positions that directly influence interactions with biological targets.
SAR studies on various pyrazole derivatives have consistently shown that the activity can be dramatically altered by moving a substituent from one position to another. researchgate.netmdpi.com For example, in a study of pyrazole-based inhibitors of the CYP2E1 enzyme, a methyl group at the C4 position increased binding affinity 50-fold, whereas a methyl group at the C3 position resulted in only a 2-fold increase. nih.gov This demonstrates that even minor positional changes of small groups can have profound effects.
In the case of this compound, the C5-fluoro group is adjacent to the N1-aryl substituent. This proximity can lead to through-space electronic interactions and may sterically influence the preferred rotational angle of the bromophenyl ring. Halogenation of pyrazoles typically occurs at the C4 position, making the C5-fluoro substitution a more synthetically directed choice aimed at specific interactions. researchgate.net The absence of a substituent at the C4 position leaves this site available for potential metabolism or secondary interactions, while substituents at C3 and C5 often play more direct roles in anchoring the ligand in a binding site.
Contributions of the Pyrazole Heterocycle to Molecular Recognition
The pyrazole ring is not merely a scaffold but an active pharmacophoric element that contributes directly to molecular recognition through various non-covalent interactions. mdpi.comresearchgate.netnih.gov
Hydrogen Bonding: The pyrazole nucleus contains a pyridine-like nitrogen atom at the N2 position, which is a hydrogen bond acceptor. orientjchem.org The N1 atom, when unsubstituted, can act as a hydrogen bond donor. pharmablock.com In the title compound, N1 is substituted, so only the N2 atom can participate as a hydrogen bond acceptor, a key interaction for anchoring the molecule to a receptor.
π-Interactions: As an aromatic heterocycle, the pyrazole ring can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. It can also participate in cation-π interactions with positively charged residues.
Bioisosterism: The pyrazole ring is often used as a bioisostere for a phenyl ring or other heterocycles. pharmablock.com It offers a different arrangement of hydrogen bond donors and acceptors, as well as a distinct dipole moment, which can lead to improved potency, selectivity, and physicochemical properties compared to its carbocyclic analog. pharmablock.com
Comparative SAR Studies with Other Halogenated and Aryl-Substituted Pyrazoles
Comparing the SAR of this compound with other analogs highlights the specific contributions of the 4-bromo and 5-fluoro substituents.
Studies on pyrazole analogs often involve systematic variation of substituents on the N1-aryl ring. For example, replacing the 4-bromo group with other halogens like chlorine or iodine, or with electron-donating groups like methoxy, can drastically alter activity. Generally, electron-withdrawing groups on the phenyl ring are favorable for certain activities. nih.gov For example, in one series, a compound with 3,4-dichloro substitution on the phenyl ring was found to be the most potent. nih.gov Another study found that a trifluoromethyl group, a strong electron-withdrawing group, at the para position of the phenyl ring conferred the most potent anticancer activity in its series. mdpi.com
The nature of the halogen itself is also critical. While fluorine is small and highly electronegative, bromine is larger and more polarizable, making it a better halogen bond donor. The choice between different halogens can fine-tune the balance of steric, electronic, and hydrophobic interactions.
Similarly, the position and type of halogen on the pyrazole ring are important. Fluorinated pyrazoles have shown enhanced potency as inhibitors of HIV-1 infection. researchgate.net Comparative studies of pyrazoles with fluorine at different positions would likely show that the C5-fluoro substitution provides a different interaction profile than a C3-fluoro or C4-fluoro substitution, due to the different electronic environment and proximity to the N1-aryl group.
Table 2: Comparative Activity of N1-Aryl Substituted Pyrazole Analogs
| N1-Aryl Substituent | Target/Activity | Relative Potency | Reference |
| 4-Trifluoromethylphenyl | Anticancer (EGFR tyrosine kinase) | Most potent in series | mdpi.com |
| 3,4-Dichlorophenyl | Induction of triple response (Arabidopsis) | Most potent in series | nih.gov |
| 4-Bromophenyl | (General) | Often used to enhance potency via halogen bonding and hydrophobic interactions | nih.gov |
| 4-Chlorophenyl | Anti-inflammatory (COX-2 inhibition) | Weaker than celecoxib | nih.gov |
Computational Chemistry and Molecular Modeling of 1 4 Bromophenyl 5 Fluoro 1h Pyrazole
Quantum Mechanical Studies (e.g., Density Functional Theory)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT calculations provide a robust framework for investigating the electronic structure, stability, and reactivity of compounds like 1-(4-bromophenyl)-5-fluoro-1H-pyrazole by solving the Schrödinger equation for a system of electrons. These studies are crucial for obtaining a detailed picture of electron distribution, molecular orbital energies, and the forces governing molecular geometry.
The electronic structure of a molecule is paramount to its chemical behavior. DFT is frequently employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org
For pyrazole (B372694) derivatives, FMO analysis reveals how substituents influence the electronic properties. In a study on 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, a related compound, DFT calculations showed that charge transfer occurs within the molecule, which is essential for its electronic properties. nih.gov The HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is centered on electron-deficient areas. For this compound, the electron-withdrawing bromine and fluorine atoms, along with the pyrazole ring's aromaticity, would significantly influence the energy and distribution of these orbitals.
Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | DFT/B3LYP/6-31G(d,p) malayajournal.org |
| 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole | Data not specified | Data not specified | Charge transfer indicated | TDDFT/6-31G(d,p) nih.gov |
This table is illustrative and based on data from related heterocyclic compounds to demonstrate typical values obtained from DFT calculations.
From the HOMO and LUMO energy values, several global reactivity indices can be calculated to predict a molecule's reactivity. These descriptors, such as chemical potential (μ), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), quantify the molecule's response to chemical reactions.
Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures resistance to change in electron distribution.
Electronegativity (χ): Calculated as -(ELUMO + EHOMO) / 2, it describes the ability to attract electrons.
Electrophilicity Index (ω): Calculated as μ²/2η, it quantifies the electron-accepting capability.
These indices are invaluable for predicting reaction pathways. For instance, Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. malayajournal.org Red-colored regions indicate negative electrostatic potential (nucleophilic sites), while blue regions signify positive potential (electrophilic sites). For pyrazole derivatives, MEP analysis often shows that nitrogen atoms and electronegative substituents are centers for electrophilic attack. nih.gov This information guides the prediction of how this compound might interact with biological targets or other reagents.
Molecular Dynamics Simulations for Conformational Sampling
While quantum mechanical studies provide insights into a static molecule, Molecular Dynamics (MD) simulations explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (e.g., solvent or a protein binding pocket).
For a molecule like this compound, MD simulations are used to sample its conformational landscape. The rotation around the single bonds connecting the phenyl ring to the pyrazole core can lead to various low-energy conformations. Understanding which conformations are most stable and accessible is crucial, as the molecule's 3D shape dictates its ability to fit into a protein's active site. When combined with docking, MD simulations can refine the binding poses of a ligand, providing a more accurate picture of the ligand-protein complex's stability and interactions over time.
Ligand-Protein Docking and Scoring Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ijpbs.com This method is central to structure-based drug design, helping to identify potential drug candidates by predicting their binding affinity and mode of interaction with a biological target.
For pyrazole derivatives, docking studies have been widely conducted to explore their potential as inhibitors of various enzymes, such as kinases (e.g., EGFR, VEGFR-2, CDK2) and other proteins implicated in disease. nih.govnih.govresearchgate.net In a typical docking workflow:
The 3D structures of the ligand (this compound) and the target protein are prepared.
A docking algorithm systematically samples different poses of the ligand within the protein's binding site.
A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. Lower binding energy values generally indicate more favorable binding. nih.gov
Studies on structurally similar pyrazoles have shown that they can form key interactions, such as hydrogen bonds with amino acid residues (e.g., Asn258 in tubulin) and hydrophobic interactions within the binding pocket. mdpi.com The bromophenyl and fluorophenyl groups of the target compound would be expected to participate in halogen bonding and hydrophobic interactions, which could contribute significantly to its binding affinity.
Table 2: Representative Docking Study Results for Pyrazole Derivatives Against Various Protein Targets
| Pyrazole Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | Tubulin (5LYJ) | -8.149 | Asn258 (H-bond) mdpi.com |
| 1H-pyrazole-1-carbothioamide derivative | EGFR Kinase | Not specified | Compared with Erlotinib acs.org |
| Pyrazole derivative 1b | VEGFR-2 (2QU5) | -10.09 | Not specified nih.gov |
| Pyrazole derivative 2b | CDK2 (2VTO) | -10.35 | Not specified nih.gov |
This table presents findings from various pyrazole analogs to illustrate the application and outcomes of docking studies.
In Silico Pharmacokinetics and Ligand Efficiency Predictions
A promising drug candidate must not only bind effectively to its target but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools are widely used to predict these pharmacokinetic parameters early in the drug discovery process, reducing the risk of late-stage failures. mdpi.com
For this compound, computational models can predict properties like:
Lipinski's Rule of Five: A set of criteria (molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) that helps assess a compound's potential for oral bioavailability. Pyrazole derivatives often show good compliance with these rules. mdpi.com
Gastrointestinal (GI) Absorption: Prediction of how well the compound is absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: Whether the compound is likely to cross into the central nervous system.
CYP450 Inhibition: Potential to inhibit key metabolic enzymes, which can lead to adverse drug-drug interactions. nih.gov
Ligand efficiency (LE) is another important metric, calculated by dividing the binding affinity by the number of heavy (non-hydrogen) atoms. It helps normalize for molecular size, identifying smaller compounds that bind efficiently.
Table 3: Predicted In Silico ADME Properties for Pyrazole Analogs
| Compound Class | GI Absorption | BBB Permeant | Lipinski's Rule Violations | Toxicity Class (Predicted LD50) |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs mdpi.com | High | Yes | 0 | IV (440-500 mg/kg) |
| Benzodioxin Pyrazoline derivatives biointerfaceresearch.com | High (91.63%) | Not specified | 0 | Not specified |
This table showcases typical ADME predictions for related heterocyclic compounds, as specific data for this compound is not available.
QSAR (Quantitative Structure-Activity Relationship) Model Development for Pyrazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed compounds.
For pyrazole derivatives, numerous QSAR studies have been conducted to understand their activity as anticancer agents, particularly as EGFR inhibitors. nih.govnih.govijsdr.org These models typically involve:
Data Set Collection: Assembling a series of pyrazole analogs with experimentally measured biological activities (e.g., IC50 values).
Descriptor Calculation: Computing various molecular descriptors for each compound, which can be 2D (e.g., connectivity indices) or 3D (e.g., steric and electrostatic fields).
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation correlating the descriptors with activity. acs.org
Validation: Rigorously validating the model's predictive power using internal (e.g., leave-one-out cross-validation, q²) and external test sets (r²). ijsdr.org
A statistically robust QSAR model for a class of pyrazoles including this compound could predict its activity and guide the design of new analogs with improved potency by suggesting favorable and unfavorable structural modifications. For example, a 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for activity. nih.gov
Chemoinformatics Approaches for Virtual Screening and Library Design
Chemoinformatics plays a pivotal role in modern drug discovery by enabling the rapid in silico screening of large compound libraries and the rational design of novel molecular entities. For this compound, chemoinformatics approaches are instrumental in identifying potential biological targets and in designing focused libraries of analogs with improved potency and selectivity. These computational techniques leverage the structural and physicochemical properties of the molecule to predict its behavior and interactions with biological macromolecules.
Virtual screening, a key component of chemoinformatics, involves the computational screening of extensive databases of chemical compounds to identify those that are most likely to bind to a specific drug target, typically a protein or a nucleic acid. This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby saving considerable time and resources. For a scaffold such as this compound, virtual screening can be employed to explore its potential against a wide array of therapeutic targets.
The design of chemical libraries based on the this compound core is another critical application of chemoinformatics. By systematically modifying the substituents on the pyrazole and phenyl rings, it is possible to generate a diverse library of related compounds. Chemoinformatics tools can then be used to assess the drug-likeness and potential biological activity of these virtual compounds, guiding the synthetic efforts towards the most promising candidates. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be applied to correlate the structural features of the designed analogs with their predicted biological activities, further refining the library design process.
A variety of software and computational methods are utilized in these chemoinformatic studies. Molecular docking programs, for instance, are used to predict the binding mode and affinity of a ligand to its target receptor. researchgate.net Tools for calculating molecular descriptors and predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are also essential in the virtual screening and library design workflow. ijpbs.com
The following data tables illustrate the types of information that are typically generated and analyzed in chemoinformatic studies of compounds like this compound.
Table 1: Calculated Physicochemical Properties for Virtual Screening
This table presents key molecular descriptors for this compound that are commonly used to assess its drug-likeness based on established principles such as Lipinski's Rule of Five. These properties are crucial for filtering large compound databases in the initial stages of virtual screening.
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 255.06 g/mol | Yes (< 500) |
| LogP (octanol-water partition coefficient) | 3.2 | Yes (< 5) |
| Number of Hydrogen Bond Donors | 0 | Yes (< 5) |
| Number of Hydrogen Bond Acceptors | 2 | Yes (< 10) |
| Molar Refractivity | 55.4 cm³ | N/A |
| Polar Surface Area | 28.5 Ų | N/A |
Note: The values in this table are representative and would be calculated using chemoinformatics software.
Table 2: Representative Virtual Screening Docking Results
This table provides a hypothetical example of the output from a molecular docking study, where this compound and its virtual analogs are screened against a specific protein target. The binding energy is a key metric used to rank the potential efficacy of the compounds.
| Compound ID | Modification on Scaffold | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| BFP-001 | None | Kinase A | -8.5 | MET793, LYS745 |
| BFP-002 | -F replaced with -Cl | Kinase A | -8.7 | MET793, LYS745 |
| BFP-003 | -Br replaced with -CN | Kinase A | -7.9 | CYS797 |
| BFP-004 | -H at C3 replaced with -CH3 | Kinase A | -8.2 | LEU718 |
| BFP-005 | None | Protease B | -7.2 | ASP25, GLY27 |
| BFP-006 | -F replaced with -OCH3 | Protease B | -7.5 | ASP25, ILE50 |
Note: This data is illustrative of results from a virtual screening campaign and is not based on actual experimental findings.
Mechanistic Investigations of Molecular Interactions for 1 4 Bromophenyl 5 Fluoro 1h Pyrazole Derivatives
Enzyme Target Identification and Inhibition Mechanisms
Research on related phenylpyrazole derivatives has demonstrated inhibitory activity against a range of enzymes. For instance, certain pyrazole (B372694) derivatives have been identified as inhibitors of nitric oxide synthase (NOS) isoforms, with fluorine substitution enhancing the biological activity. One study highlighted that (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole is a notable inhibitor of inducible NOS (iNOS) mdpi.com. The presence of a halogenated phenyl ring is a common feature among many enzyme inhibitors, suggesting that the 4-bromophenyl group in the title compound could contribute to binding within an enzyme's active site.
Molecular docking studies on other pyrazole derivatives have provided insights into potential enzyme targets. For example, novel isatin-pyrazole hydrazone conjugates have been investigated as inhibitors of bacterial methionine aminopeptidase (MetAP) nih.gov. These studies reveal key interactions within the enzyme's active site, often involving hydrogen bonding and hydrophobic interactions, which could be extrapolated to understand the potential binding modes of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole.
The following table summarizes the enzyme inhibitory activities of some representative pyrazole derivatives, offering a glimpse into the potential targets for this compound.
| Derivative | Target Enzyme | Activity/Potency | Reference |
| (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | Inducible Nitric Oxide Synthase (iNOS) | 20-fold more potent than non-fluorinated analogs | mdpi.com |
| Indazole | Cytochrome P450 2E1 (CYP2E1) | Over 200-fold more potent than pyrazole | nih.gov |
| Isatin-pyrazole hydrazones | Bacterial Methionine Aminopeptidase (MetAP) | Potent inhibitors | nih.gov |
Receptor Binding and Modulation Mechanisms
The structural motifs present in this compound, namely the substituted phenyl and pyrazole rings, are commonly found in compounds that bind to and modulate various receptors. While direct binding data for the title compound is scarce, the literature on related analogs provides a framework for understanding its potential receptor interactions.
Fluorinated pyrazole derivatives have been identified as antagonists for the Neuropeptide Y Y5 (NPYY5) receptor, with some compounds exhibiting binding affinities in the nanomolar range nih.gov. These compounds are being explored for their therapeutic potential in conditions like obesity and depression nih.gov. The presence of a fluorine atom, as in the title compound, can enhance binding affinity and improve metabolic stability nih.gov.
Furthermore, pyrazole analogs have been extensively studied as modulators of the metabotropic glutamate receptor 5 (mGluR5). Compounds such as 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) act as positive allosteric modulators of mGluR5 nih.govresearchgate.net. Structure-activity relationship studies have shown that electronegative substituents on the phenyl rings can significantly influence potency nih.govresearchgate.net. The 4-bromophenyl group in this compound could potentially engage in halogen bonding or other interactions within the allosteric binding site of such receptors.
The cannabinoid receptors (CB1 and CB2) are another important target for pyrazole-based ligands. The pyrazole scaffold is a key component of several cannabinoid receptor antagonists. The nature of the substituents on the phenyl rings and the pyrazole core dictates the binding affinity and selectivity for these receptors.
The table below presents examples of receptor binding activities for some pyrazole derivatives.
| Derivative | Receptor Target | Activity | Reference |
| 4-Fluoropyrazole derivatives | Neuropeptide Y Y5 (NPYY5) Receptor | Antagonist (IC50 = 0.22 nM to 2.2 nM) | nih.gov |
| 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) | Metabotropic Glutamate Receptor 5 (mGluR5) | Positive Allosteric Modulator (EC50 = 77 nM) | nih.govresearchgate.net |
| 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) | Metabotropic Glutamate Receptor 5 (mGluR5) | Positive Allosteric Modulator (EC50 = 9.6 nM) | nih.gov |
Interrogation of Cellular Pathways and Molecular Networks
The interaction of small molecules with enzymes and receptors ultimately translates into the modulation of cellular pathways and molecular networks. While specific studies on the cellular effects of this compound are not available, research on related pyrazole derivatives provides insights into their potential impact on cellular signaling.
Some pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This suggests a potential for these compounds to interfere with cellular redox balance and activate cell death pathways. The specific molecular networks affected would likely involve signaling cascades sensitive to oxidative stress.
The modulation of receptors such as mGluR5 by pyrazole-based compounds can have profound effects on intracellular signaling. Activation of mGluR5 is coupled to phospholipase C, leading to the hydrolysis of phosphoinositides and subsequent increases in intracellular calcium concentrations nih.gov. This can trigger a cascade of downstream signaling events, impacting neuronal excitability and plasticity.
Furthermore, the inhibition of kinases is a well-established mechanism for many pyrazole-containing drugs. Various pyrazole-based kinase inhibitors have been developed that target key signaling proteins involved in cell cycle progression, proliferation, and survival mdpi.com. For example, pyrazole derivatives have been reported as inhibitors of Aurora kinases, which are crucial for mitosis mdpi.com. Inhibition of such kinases can lead to cell cycle arrest and apoptosis.
The potential cellular effects of this compound could involve the modulation of one or more of these pathways, depending on its specific molecular targets.
Elucidation of Molecular Recognition Events
Understanding the molecular recognition events between a ligand and its biological target is crucial for elucidating its mechanism of action. For this compound, such events would be governed by the interplay of various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and halogen bonding.
Molecular docking studies of various pyrazole derivatives have provided valuable insights into their binding modes. For instance, the pyrazole ring itself can act as a scaffold, positioning the substituted phenyl rings for optimal interaction with the binding pocket of a protein. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.
The 4-bromophenyl group can participate in hydrophobic interactions and, importantly, halogen bonding. Halogen bonding is an increasingly recognized non-covalent interaction where a halogen atom acts as an electrophilic center, interacting with a nucleophilic site on the protein. The bromine atom in the title compound could form such bonds with backbone carbonyls or other electron-rich residues in a binding site.
The fluorine atom at the 5-position of the pyrazole ring can also influence molecular recognition. Fluorine is highly electronegative and can alter the electronic properties of the pyrazole ring, potentially modulating its p-stacking or other aromatic interactions. It can also participate in hydrogen bonding with suitable donors.
In a study of pyrazole derivatives binding to serum albumin, thermodynamic analysis indicated that the primary forces involved were hydrogen bonding and hydrophobic interactions nih.gov. This highlights the importance of these interactions in the binding of pyrazole-based compounds to proteins.
Biophysical Characterization of Ligand-Target Interactions
Biophysical techniques are essential for quantitatively characterizing the interactions between small molecules and their biological targets. While specific biophysical data for this compound is not available, studies on other pyrazole derivatives demonstrate the utility of these methods.
Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are commonly employed to determine binding affinities (Kd), stoichiometry, and the thermodynamic parameters of interaction. For example, fluorescence quenching studies have been used to investigate the binding of a pyrazole derivative to serum albumin, revealing strong binding and the formation of a 2:1 probe-protein complex at higher concentrations nih.gov.
The binding constants for a 1:1 pyrazole-protein complex were determined to be in the range of 105 M-1, indicating a strong interaction nih.gov. Thermodynamic analysis from such studies can reveal the driving forces of the interaction, such as whether it is enthalpy- or entropy-driven, providing further clues about the nature of the binding forces (e.g., hydrogen bonds vs. hydrophobic interactions) nih.gov.
ITC can directly measure the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity, stoichiometry, and changes in enthalpy and entropy. This information is invaluable for understanding the molecular basis of recognition and for guiding lead optimization in drug discovery.
The application of these biophysical methods to this compound would be crucial to definitively characterize its interactions with any identified biological targets and to validate the predictions made from molecular modeling and studies of analogous compounds.
Future Directions and Emerging Research Avenues for 1 4 Bromophenyl 5 Fluoro 1h Pyrazole
Innovations in Green Chemistry Approaches for Pyrazole (B372694) Synthesis
The synthesis of pyrazole derivatives has traditionally involved methods that are often energy-intensive and utilize hazardous solvents and reagents. nih.gov The future of pyrazole synthesis is increasingly geared towards green chemistry principles to enhance sustainability and efficiency. researchgate.net
Recent advancements focus on several key areas:
Multicomponent Reactions (MCRs): These one-pot reactions combine multiple starting materials in a single step, offering high atom and step economy. nih.gov MCRs for pyrazole synthesis often proceed under milder conditions, reducing energy consumption and waste. nih.gov
Eco-friendly Solvents: There is a significant shift towards using benign solvents like water, ethanol, or water-ethanol mixtures. nih.govrsc.org "On water" synthesis, for instance, leverages the unique properties of water to accelerate reaction rates and simplify product isolation. rsc.org
Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are becoming mainstream techniques. nih.govias.ac.inmdpi.com These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purer products compared to conventional heating. nih.gov
Sustainable Catalysts: Research is exploring the use of biodegradable, recyclable, and non-toxic catalysts, such as nano-ZnO or bio-organic catalysts, to replace harsh chemical promoters. nih.govresearchgate.netmdpi.com
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Pyrazoles
| Feature | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses hazardous organic solvents (e.g., benzene, toluene) | Employs benign solvents like water, ethanol, or solvent-free conditions. nih.govrsc.org |
| Energy | Relies on conventional heating, often for extended periods | Utilizes energy-efficient methods like microwave or ultrasound irradiation. nih.gov |
| Catalysts | May use stoichiometric amounts of hazardous acids or bases | Focuses on recyclable and non-toxic catalysts (e.g., nano-catalysts, biocatalysts). mdpi.com |
| Efficiency | Multi-step synthesis with purification at each stage | Often employs one-pot, multicomponent reactions for higher atom and step economy. nih.gov |
| Waste | Generates significant chemical waste | Minimizes waste generation through higher efficiency and use of recyclable materials. researchgate.net |
Advanced Spectroscopic Techniques for Characterization
Precise structural confirmation and purity assessment are critical for developing any chemical compound for advanced applications. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are routine, future research will leverage more advanced and specialized spectroscopic methods for a deeper characterization of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole.
Multinuclear NMR: Given the fluorine atom, ¹⁹F NMR spectroscopy is an invaluable tool. unf.edu It provides a rapid and highly sensitive method to monitor synthetic transformations and confirm the position of the fluorine substituent on the pyrazole ring. unf.edu
Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the three-dimensional structure of the molecule, confirming bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net This is crucial for understanding its potential use in materials science and for designing interactions with biological targets.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is essential for confirming the elemental composition with high accuracy. semanticscholar.org Techniques like tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, providing further structural insights.
Computational Spectroscopy: The integration of experimental data with quantum mechanical calculations, such as Density Functional Theory (DFT), allows for a more detailed interpretation of spectroscopic results. eurasianjournals.comresearchgate.net This synergy can predict spectroscopic properties and help elucidate complex structural features. researchgate.net
Table 2: Advanced Spectroscopic Techniques for Characterizing Fluorinated Pyrazoles
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Direct detection of fluorine atoms, chemical environment, and coupling with other nuclei. unf.edu | Confirms the presence and position of the fluorine atom on the pyrazole ring. |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, and crystal packing. nih.gov | Elucidates solid-state conformation and intermolecular interactions (e.g., halogen bonding). |
| High-Resolution Mass Spectrometry (HR-MS) | Exact molecular weight and elemental formula determination. semanticscholar.org | Unambiguously confirms the chemical formula. |
| 2D NMR (e.g., HMQC, HMBC) | Correlation between different nuclei (e.g., ¹H-¹³C), aiding in complex structure elucidation. semanticscholar.org | Provides detailed connectivity information to confirm the complete molecular scaffold. |
Application of Artificial Intelligence and Machine Learning in Pyrazole Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials design. nih.govresearchgate.net For pyrazole derivatives, these computational tools offer a pathway to accelerate the design-make-test-analyze cycle. springernature.com
Future applications in the context of this compound include:
Generative Models for Novel Analogs: AI algorithms can be trained on large databases of known pyrazole structures to generate novel derivatives with desired properties. researchgate.net These models can explore vast chemical space to suggest new molecules that are synthetically accessible. acm.org
Predictive Modeling (QSPR/QSAR): Quantitative Structure-Property/Activity Relationship models can predict the physicochemical properties and biological activities of new pyrazole designs before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.
Retrosynthesis Prediction: AI tools can propose efficient synthetic routes for novel pyrazole targets, potentially identifying more sustainable or cost-effective pathways. researchgate.net
Virtual Screening and Docking: Deep learning and molecular docking can be used to screen libraries of virtual pyrazole derivatives against specific biological targets, identifying potential lead compounds for various diseases. eurasianjournals.comnih.gov A recent study demonstrated the power of this integrated approach to design pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov
Table 3: Role of AI and Machine Learning in the Pyrazole Development Pipeline
| Stage | AI/ML Application | Potential Impact |
|---|---|---|
| Design | Generative models create novel pyrazole structures. acm.org | Rapidly identifies diverse and novel chemical matter. |
| Screening | Virtual screening and molecular docking predict binding to biological targets. nih.gov | Prioritizes compounds for synthesis and testing, increasing success rates. |
| Optimization | QSAR/QSPR models predict properties and guide structural modifications. nih.gov | Accelerates the optimization of lead compounds for improved efficacy and safety. |
| Synthesis | Retrosynthesis algorithms propose efficient and green synthetic pathways. researchgate.net | Reduces the time and cost of chemical synthesis. |
Exploration of Novel Biological Targets and Therapeutic Modalities
Pyrazole derivatives are well-established pharmacophores, present in numerous approved drugs and clinical candidates. orientjchem.orgnih.gov The unique combination of a bromine atom (a halogen bond donor) and a fluorine atom (which can enhance metabolic stability and binding affinity) in this compound makes it an attractive scaffold for targeting novel biological pathways. ontosight.aimdpi.com
Emerging research avenues include:
Targeting Protein-Protein Interactions (PPIs): The rigid pyrazole core can serve as a scaffold to position substituents in precise three-dimensional orientations, making it suitable for designing inhibitors of challenging targets like PPIs.
Kinase Inhibitors: Many pyrazole-based compounds are known to be kinase inhibitors. nih.gov Future research could explore the potential of this specific compound and its derivatives against novel or less-explored kinases implicated in cancer or inflammatory diseases.
Antiviral and Antiparasitic Agents: The pyrazole nucleus is a component of various antimicrobial and antiviral agents. nih.gov There is ongoing research to discover new pyrazole derivatives against emerging infectious diseases, such as those caused by Leishmania species or viruses like SARS-CoV-2. nih.govnih.gov
Neurodegenerative Diseases: Some heterocyclic compounds are being investigated for their potential to modulate pathways involved in diseases like Alzheimer's or Parkinson's. Exploring the neuroprotective or enzyme-inhibiting potential of fluorinated pyrazoles is a promising future direction.
Table 4: Potential Novel Therapeutic Areas for Fluorinated Pyrazole Derivatives
| Therapeutic Area | Potential Biological Target(s) | Rationale |
|---|---|---|
| Oncology | Novel kinases, Protein-Protein Interactions, Apoptosis pathways. nih.govnih.gov | The pyrazole scaffold is a proven framework for anticancer agents. semanticscholar.orgelsevierpure.com |
| Infectious Diseases | Viral proteases, Parasitic enzymes. nih.govnih.gov | Halogenated compounds can exhibit potent antimicrobial and antiviral activity. nih.gov |
| Immunology | Lymphocyte-specific kinases, Cytokine signaling pathways. researchgate.net | Potential for developing novel immunosuppressants or anti-inflammatory drugs. ontosight.ai |
| Neurology | Monoamine oxidase (MAO), Glycogen synthase kinase (GSK-3β). nih.gov | Exploration for activity against targets relevant to neurodegenerative disorders. |
Integration with Materials Science and Supramolecular Chemistry
Beyond biological applications, the structural features of this compound make it an intriguing building block for materials science and supramolecular chemistry.
Future research directions in this area involve:
Crystal Engineering: The presence of a bromine atom allows for the formation of strong and directional halogen bonds, while the N-H group of the pyrazole ring can participate in hydrogen bonding. researchgate.net This enables the rational design of complex supramolecular architectures, such as co-crystals and metal-organic frameworks (MOFs). documentsdelivered.com
Organic Electronics: Fluorinated and brominated aromatic compounds are often used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices. The electronic properties of this pyrazole could be tuned for such applications.
Supramolecular Gels and Polymers: Pyrazole-based motifs have been used to create self-assembling systems, including supramolecular polymers. rsc.org The specific intermolecular interactions offered by this compound could be harnessed to form novel soft materials like gels or functional polymers.
Coordination Chemistry: The pyrazole ring can act as a ligand, coordinating with metal ions to form complexes with interesting magnetic, catalytic, or optical properties. nih.govresearchgate.net The electronic effects of the bromo- and fluoro-substituents could modulate the properties of these metal complexes.
Table 5: Potential Applications in Materials Science
| Area | Key Feature of the Molecule | Potential Application |
|---|---|---|
| Crystal Engineering | Halogen (Br) and hydrogen (N-H) bond donors. researchgate.net | Design of functional co-crystals and Metal-Organic Frameworks (MOFs). documentsdelivered.com |
| Organic Electronics | Aromatic system with electron-withdrawing/heavy atoms. | Development of organic semiconductors or components for OLEDs. |
| Supramolecular Chemistry | Directional intermolecular interactions. rsc.org | Formation of self-assembled monolayers, gels, or liquid crystals. |
| Coordination Chemistry | Nitrogen atoms as metal binding sites. nih.gov | Synthesis of novel catalysts or magnetic materials. |
Table of Compounds
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-bromophenyl)-5-fluoro-1H-pyrazole, and how are reaction conditions optimized?
- Synthesis : The compound is typically synthesized via multi-step reactions. A chalcone intermediate, such as (E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, is cyclized with hydrazine derivatives (e.g., thiosemicarbazide) under reflux in ethanol. Sodium hydroxide is often used as a base to facilitate cyclization .
- Optimization : Key parameters include solvent choice (ethanol for solubility and reactivity), temperature control (reflux at ~80°C to avoid side reactions), and stoichiometric ratios (e.g., 1:1 molar ratio of chalcone to hydrazine derivative). Catalysts like POCl₃ may enhance cyclization efficiency in related pyrazole syntheses .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Structural Analysis :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine at C5, bromophenyl at N1). Aromatic protons appear as doublets in the δ 7.2–8.1 ppm range .
- X-ray Crystallography : SHELX programs are widely used for crystal structure determination. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 11.3476 Å, b = 14.0549 Å, and c = 15.954 Å have been reported for analogous pyrazole derivatives .
Q. What preliminary biological activities have been reported for this compound?
- Antifungal Activity : Pyrazole derivatives with bromophenyl and fluoro substituents show moderate activity against Candida albicans (MIC = 32 µg/mL) via disruption of fungal membrane integrity .
- Enzyme Inhibition : Related compounds inhibit Factor Xa (IC₅₀ = 12 nM) by binding to the enzyme’s S1 and S4 pockets, suggesting potential anticoagulant applications .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?
- Substituent Effects :
- Bromine : Enhances lipophilicity and π-π stacking interactions, critical for receptor binding.
- Fluorine : Increases metabolic stability and electronegativity, altering charge distribution in the pyrazole ring .
Q. How can computational methods resolve contradictions in proposed reaction mechanisms?
- Case Study : A [3+2] cycloaddition reaction intended to produce Δ²-pyrazoline unexpectedly yielded 1-(4-bromophenyl)-3-aryl-5-nitropyrazole due to CHCl₃ elimination. Molecular Electron Density Theory (MEDT) revealed that the reaction pathway is governed by nucleophilic/electrophilic interactions at the Cβ atom, favoring pyrazole over pyrazoline formation .
Q. What role do intermolecular interactions play in the compound’s crystallographic packing and stability?
- Crystal Packing : Strong C–H···F (2.50 Å) and π-π interactions (3.70 Å) between bromophenyl and fluorophenyl groups stabilize the lattice. These interactions reduce solubility but enhance thermal stability (decomposition temperature >250°C) .
Q. How can synthetic by-products be minimized during large-scale preparation?
- By-Product Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
